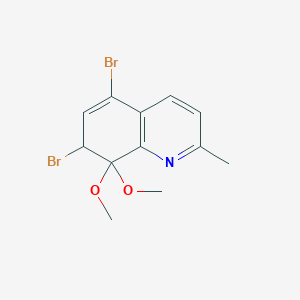![molecular formula C12H11ClF3NO2 B14177923 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-42-9](/img/structure/B14177923.png)
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of chloro and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of Propane-1,2-diol: The final step involves the addition of propane-1,2-diol to the indole core. This can be achieved through a nucleophilic substitution reaction using a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, can help monitor the reaction progress and optimize the production process.
化学反应分析
Types of Reactions
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted indoles with various functional groups.
科学研究应用
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A similar compound with a chloro and trifluoromethyl group on an aniline core.
2-Chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to its indole core, which imparts distinct biological and chemical properties. The combination of chloro and trifluoromethyl groups enhances its stability and activity, making it a valuable compound for various applications.
属性
CAS 编号 |
915717-42-9 |
|---|---|
分子式 |
C12H11ClF3NO2 |
分子量 |
293.67 g/mol |
IUPAC 名称 |
2-[5-chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H11ClF3NO2/c1-11(19,5-18)10-3-6-2-8(13)7(12(14,15)16)4-9(6)17-10/h2-4,17-19H,5H2,1H3 |
InChI 键 |
LAJKWBGLINFUQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)

![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)




![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
